

A Technical Guide to the Spectroscopic Data of Nostocarboline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nostocarboline**, a quaternary β -carboline alkaloid of significant interest due to its biological activities. The information is compiled to assist in the identification, characterization, and further development of this potent cholinesterase inhibitor.

Introduction

Nostocarboline is a natural product isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] Its structure was elucidated using two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques.[1][2] **Nostocarboline** has garnered attention in the scientific community for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2] This guide presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Nostocarboline**, along with detailed experimental protocols relevant to its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Nostocarboline**. While the primary literature confirms the use of 2D-NMR for structure elucidation, specific quantitative data from these experiments are not fully available in publicly accessible domains. Researchers are advised to consult the primary publication for complete datasets.



Table 1: ¹H NMR Spectroscopic Data for **Nostocarboline**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in			
search results. Please			
refer to Becher, P. G.,			
et al. (2005). J Nat			
Prod, 68(12), 1793-5.			

Table 2: 13C NMR Spectroscopic Data for Nostocarboline

Position	Chemical Shift (δ, ppm)		
Data not available in search results. Please			
refer to Becher, P. G., et al. (2005). J Nat Prod,			
68(12), 1793-5.			

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Nostocarboline

lon	Calculated m/z	Observed m/z
[M]+	Value can be calculated from the molecular formula	Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5.
Molecular Formula: C12H10ClN2+		

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the isolation and characterization of **Nostocarboline** and similar natural products.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory





NMR spectroscopy is the cornerstone for the structural elucidation of novel compounds. For a molecule like **Nostocarboline**, a suite of 1D and 2D NMR experiments would be employed.

- Sample Preparation: A purified sample of Nostocarboline (typically 1-5 mg) is dissolved in a
 deuterated solvent (e.g., methanol-d4, CD3OD) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- 1D NMR (¹H and ¹³C):
 - ¹H NMR spectra are acquired to determine the number and chemical environment of protons.
 - ¹³C NMR spectra, often with proton decoupling, are acquired to identify the number of unique carbon atoms.

• 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry.

3.2. High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for determining the elemental composition of a molecule with high accuracy.

 Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.

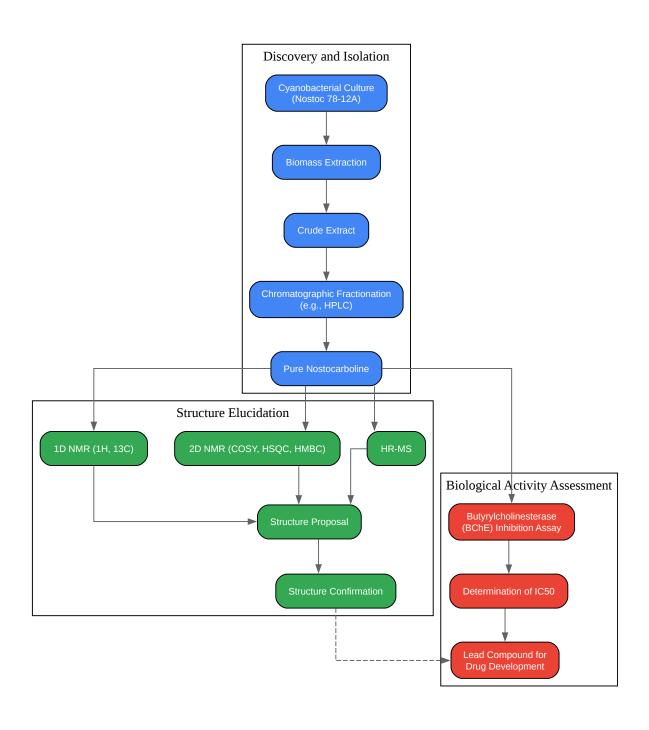


- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used. ESI is well-suited for analyzing quaternary alkaloids like Nostocarboline.
- · Data Acquisition:
 - The sample is introduced into the ESI source, where it is ionized.
 - The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.
 - The instrument is operated in positive ion mode to detect the cationic Nostocarboline molecule.
 - The high-resolution data allows for the calculation of the elemental formula, confirming the molecular formula.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the discovery and characterization of a bioactive natural product like **Nostocarboline**.





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Caption: Workflow from Isolation to Bioactivity Assessment.



The diagram below illustrates the logical relationship in the primary biological activity of **Nostocarboline**.



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Caption: Inhibition of Butyrylcholinesterase by Nostocarboline.

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